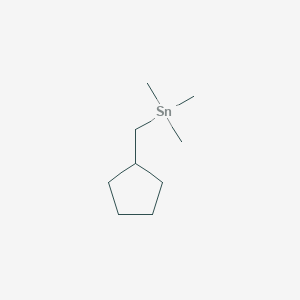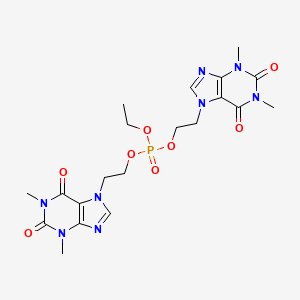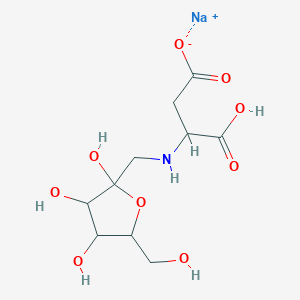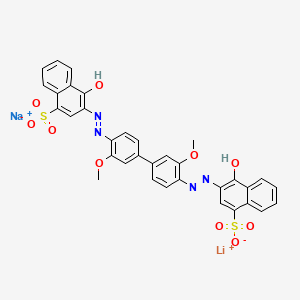![molecular formula C15H14O B14458303 4-methyl-2-[(E)-2-phenylethenyl]phenol CAS No. 71621-93-7](/img/structure/B14458303.png)
4-methyl-2-[(E)-2-phenylethenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-[(E)-2-phenylethenyl]phenol is an organic compound that belongs to the class of phenols. It is characterized by a phenol group (a hydroxyl group attached to a benzene ring) substituted with a methyl group and a phenylethenyl group. This compound is known for its aromatic properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(E)-2-phenylethenyl]phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where a phenol derivative undergoes alkylation with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). Another method involves the nucleophilic aromatic substitution reaction, where a halogenated phenol reacts with a nucleophile under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[(E)-2-phenylethenyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-methyl-2-[(E)-2-phenylethenyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-2-[(E)-2-phenylethenyl]phenol involves its interaction with various molecular targets and pathways. For example, in biological systems, it may act as a protonophore, disrupting proton gradients across membranes and affecting cellular energy production . The compound’s phenolic structure allows it to participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
4-methyl-2-[(E)-2-phenylethenyl]phenol can be compared with other similar compounds such as:
p-Cresol (4-methylphenol): Similar in structure but lacks the phenylethenyl group.
Eugenol: Contains a methoxy group instead of a methyl group and has different biological activities.
2,4-Dinitrophenol: Known for its use as a weight loss agent but has a different mechanism of action as a protonophore.
These comparisons highlight the unique structural features and applications of this compound.
Properties
CAS No. |
71621-93-7 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-methyl-2-[(E)-2-phenylethenyl]phenol |
InChI |
InChI=1S/C15H14O/c1-12-7-10-15(16)14(11-12)9-8-13-5-3-2-4-6-13/h2-11,16H,1H3/b9-8+ |
InChI Key |
DQXLZQKEKRNHCC-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


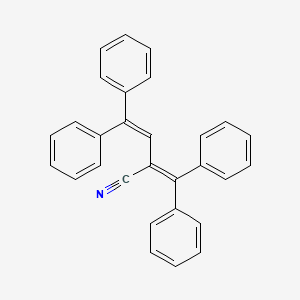
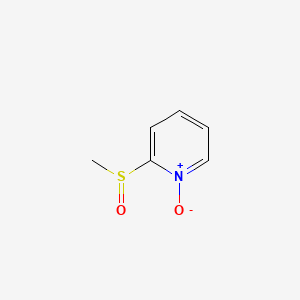
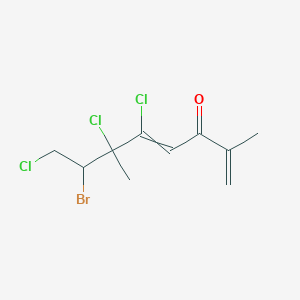
![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
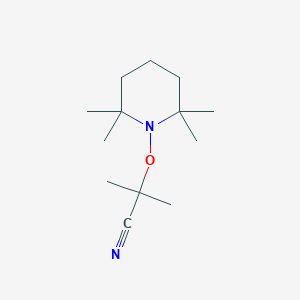
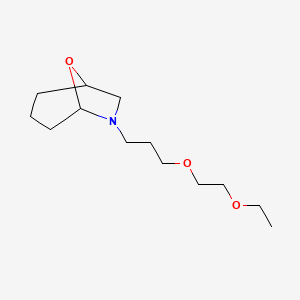
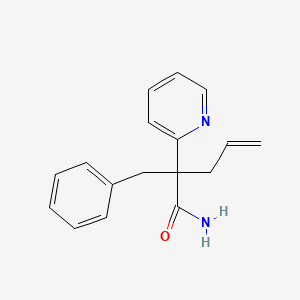
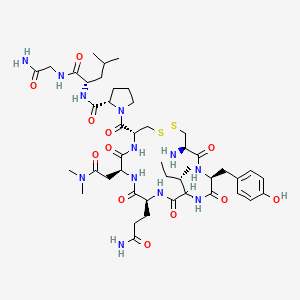

![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)
